Methyl 1-amino-5-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-amino-5-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-amino-5-methyl-1H-pyrazole-4-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of methyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Methyl 1-amino-5-methyl-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-amino-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, often through hydrogen bonding and other intermolecular interactions. The pyrazole ring’s nitrogen atoms play a crucial role in these interactions, facilitating binding to enzymes or receptors and modulating their activity .
Comparison with Similar Compounds
- 1-methyl-5-amino-1H-pyrazole-4-carboxylic acid ethyl ester
- 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
Uniqueness: Methyl 1-amino-5-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 1-amino-5-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-4-5(6(10)11-2)3-8-9(4)7/h3H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXXNBMPJCQSOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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